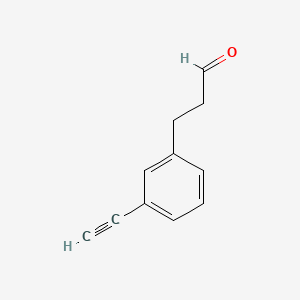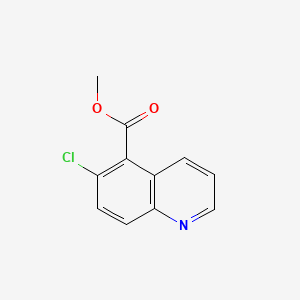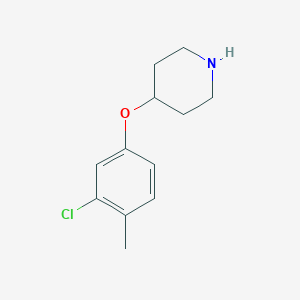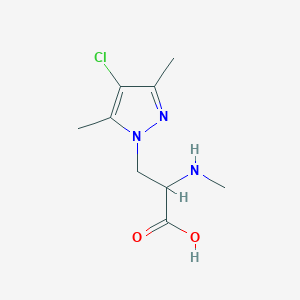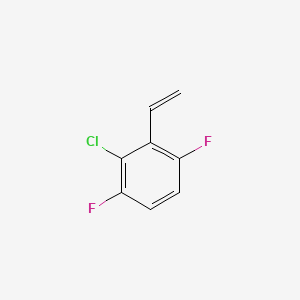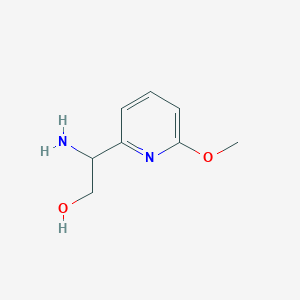![molecular formula C9H13NOSi B13558448 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a trimethylsilyl-ethynyl group at the 4-position. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用機序
The mechanism by which 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity, used in cross-coupling reactions.
2-(Trimethylsilyl)ethynyl aniline: Another compound featuring a trimethylsilyl-ethynyl group, used in the synthesis of quinolines and other heterocycles.
4-(Trimethylsilyl)ethynyl benzaldehyde: Used as an intermediate in organic synthesis, similar to 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.
Uniqueness
This compound is unique due to the presence of both a 1,2-oxazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C9H13NOSi |
|---|---|
分子量 |
179.29 g/mol |
IUPAC名 |
trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3 |
InChIキー |
CBRUUGAFJIEVDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


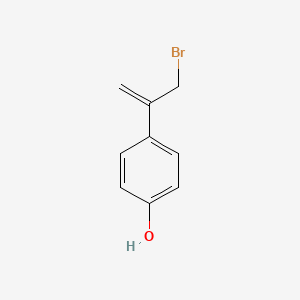
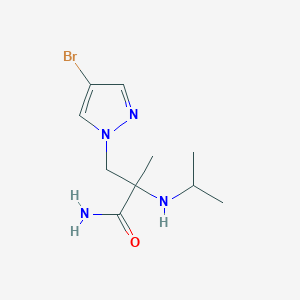
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)
